molecular formula C19H15BrN2O2S B14879008 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B14879008
M. Wt: 415.3 g/mol
InChI Key: YBOHGBKZKGOFIG-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is an organic compound that features a pyridazine ring substituted with a bromophenyl group and a thioether linkage to a methoxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The thioether linkage is formed by reacting the bromophenyl pyridazine with a thiol compound under basic conditions.

    Ethanone Addition: The final step involves the addition of the methoxyphenyl ethanone moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and ethanone moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
  • 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Uniqueness

The presence of the bromine atom in 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can influence its reactivity, binding interactions, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C19H15BrN2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C19H15BrN2O2S/c1-24-16-8-4-14(5-9-16)18(23)12-25-19-11-10-17(21-22-19)13-2-6-15(20)7-3-13/h2-11H,12H2,1H3

InChI Key

YBOHGBKZKGOFIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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